molecular formula C14H20ClNO4S2 B2567939 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1705667-93-1

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Cat. No.: B2567939
CAS No.: 1705667-93-1
M. Wt: 365.89
InChI Key: WLRJTUZRWDGYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetically crafted organic compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle, which is functionalized with two distinct sulfonyl groups. This structural motif, particularly the azetidine scaffold, is of significant interest in medicinal chemistry and drug discovery for constructing novel bioactive molecules . The compound is presented as a high-purity material exclusively for research and development applications. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. The integration of two different sulfonyl groups enhances the potential for this compound to serve as a versatile building block in organic synthesis. The isobutylsulfonyl moiety can contribute to lipophilicity and metabolic stability, while the 3-chloro-4-methylphenylsulfonyl group provides an aromatic handle for further functionalization or may contribute to target binding in biological systems . Compounds with analogous azetidine and sulfone structures have demonstrated a range of promising biological activities in scientific research, including antimicrobial and anticancer properties . Furthermore, such functionalized azetidines are valuable intermediates in developing potential therapeutic agents, as seen in research programs targeting diseases like African animal trypanosomiasis . Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules for screening against biological targets or as a starting point for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S2/c1-10(2)9-21(17,18)13-7-16(8-13)22(19,20)12-5-4-11(3)14(15)6-12/h4-6,10,13H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRJTUZRWDGYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a sulfonamide compound with potential biological activities that have garnered interest in pharmacology and toxicology. This article reviews existing literature on its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C13H16ClN2O4S2
  • Molecular Weight : 351.91 g/mol
  • CAS Number : Not explicitly provided in the search results.

Biological Activity Data

Activity Type Observed Effect Reference
AntibacterialInhibition of bacterial growth
AntiparasiticActivity against protozoan parasites
CytotoxicityLow cytotoxicity in mammalian cells

Antibacterial Activity

Research has shown that sulfonamide derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. A study indicated that compounds with similar structures demonstrated significant antibacterial properties, suggesting that this compound may also possess such activity. For example, a related compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.

Antiparasitic Potential

Sulfonamide compounds have been investigated for their potential against malaria and other parasitic infections. A study highlighted the efficacy of structurally related sulfonamides in inhibiting Plasmodium falciparum, the causative agent of malaria. Although specific data on this azetidine derivative is scarce, its structural similarities suggest it may warrant further investigation for antiparasitic properties.

Cytotoxicity Assessment

In vitro studies assessing cytotoxicity have shown that certain sulfonamide derivatives exhibit low toxicity towards human peripheral blood mononuclear cells (PBMCs), even at high concentrations (up to 5200 µM). This low cytotoxic profile is promising for therapeutic applications, indicating a favorable safety margin for potential drug development.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine exhibit significant anticancer properties. For instance, the inhibition of specific kinases involved in cancer cell proliferation has been documented, suggesting that this compound may also possess similar inhibitory effects on tumor growth.

Study Findings
Investigated the repositioning of a diamino-thiazole series for targeting cancer cells, indicating potential pathways for azetidine derivatives.
Reported on the structural modifications leading to enhanced anticancer activity in related compounds.

Xanthine Oxidase Inhibition

Compounds structurally analogous to this compound have shown promise as xanthine oxidase inhibitors, which are crucial in managing conditions like gout and hyperuricemia. The inhibition of this enzyme can help reduce uric acid levels in patients.

Compound IC50 Value (μM) Activity
Compound 5k8.1Moderate xanthine oxidase inhibition
Related CompoundsVarious valuesDemonstrated antioxidant activities alongside enzyme inhibition .

Antimicrobial Properties

The sulfonamide moiety in this compound suggests potential antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial properties, and research into similar compounds indicates they may effectively combat bacterial infections.

Research Observations
Highlighted the synthesis of new sulfonamide derivatives with enhanced antibacterial activity against resistant strains.

Case Study 1: Anticancer Efficacy

A study conducted on a series of azetidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Xanthine Oxidase Inhibitors

In vitro studies showed that certain azetidine derivatives inhibited xanthine oxidase with promising efficacy, suggesting that modifications to the sulfonamide group could enhance potency and selectivity for therapeutic applications in gout management.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s azetidine ring lacks the 2-oxo group present in azetidinone derivatives (e.g., 5a1–6,5b1–6), which may reduce ring strain and alter hydrogen-bonding capacity .

Comparison :

  • The azetidinone derivatives require multi-step functionalization (amination, condensation, cyclization), whereas the target compound’s synthesis may prioritize direct sulfonylation.
  • The pyrazole derivative’s synthesis likely involves regioselective substitutions, contrasting with the azetidine-based compounds’ cyclization strategies.

Physicochemical Properties

Property Target Compound Azetidinone Derivatives (5a1–6,5b1–6) Pyrazole Derivative
Molecular Weight ~400–450 g/mol (estimated) ~350–400 g/mol (reported in class) ~300–350 g/mol (estimated)
Polarity High (dual sulfonyl groups) Moderate (sulfonamide + oxo group) Moderate (sulfanyl + trifluoromethyl)
Solubility Likely low in water; soluble in polar aprotic solvents Variable (depends on aryl substituents) Low (due to trifluoromethyl and aryl groups)

Key Observations :

  • The target compound’s dual sulfonyl groups enhance polarity but may reduce aqueous solubility due to increased hydrophobicity from the isobutyl group.
  • Azetidinone derivatives’ solubility varies with aryl substituents, offering tunability for specific applications.

Hypotheses :

  • The target compound’s bulky isobutyl group may hinder binding to certain enzymes compared to smaller azetidinone derivatives.
  • Dual sulfonyl groups could enhance interactions with charged residues in biological targets, improving potency over mono-sulfonylated analogs.

Notes

Contradictions/Gaps: focuses on 2-oxoazetidinones, limiting direct comparison with the non-oxo target compound. ’s pyrazole derivative shares chloro and sulfur-containing groups but differs in core structure, complicating direct pharmacological comparisons.

Synthetic Challenges : The target compound’s steric hindrance from isobutylsulfonyl may require optimized reaction conditions for efficient sulfonylation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.